Cas no 2137656-60-9 (1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine structure](https://ja.kuujia.com/scimg/cas/2137656-60-9x500.png)
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2137656-60-9
- 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine
- EN300-804437
-
- インチ: 1S/C10H13N3S/c1-2-8-3-4-9(14-8)5-13-6-10(11)12-7-13/h3-4,6-7H,2,5,11H2,1H3
- InChIKey: FVABCWOHYLKYFJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1CN1C=NC(=C1)N)CC
計算された属性
- せいみつぶんしりょう: 207.08301860g/mol
- どういたいしつりょう: 207.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804437-0.1g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
Enamine | EN300-804437-10.0g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 10.0g |
$3622.0 | 2024-05-21 | |
Enamine | EN300-804437-1.0g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
Enamine | EN300-804437-0.5g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
Enamine | EN300-804437-5.0g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
Enamine | EN300-804437-0.25g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
Enamine | EN300-804437-2.5g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
Enamine | EN300-804437-0.05g |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine |
2137656-60-9 | 95% | 0.05g |
$707.0 | 2024-05-21 |
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2137656-60-9 and Product Name: 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine
The compound with the CAS number 2137656-60-9 and the product name 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a 5-ethylthiophen-2-yl moiety and an imidazol-4-amine core suggests a unique combination of pharmacophoric elements that may contribute to its biological activity and therapeutic efficacy.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their role in modulating various biological pathways. The 1H-imidazol-4-amine scaffold is particularly noteworthy, as it has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. The incorporation of an ethylthiophenyl group into this framework introduces sulfur atoms, which are known to enhance binding affinity and selectivity. This modification has been strategically employed in the design of compounds aimed at treating a range of diseases, including inflammatory disorders and neurological conditions.
One of the most compelling aspects of this compound is its structural versatility, which allows for further derivatization and optimization. Researchers have leveraged this flexibility to explore analogs that exhibit enhanced pharmacokinetic properties or improved target specificity. For instance, studies have demonstrated that modifications at the 5-position of the ethylthiophene ring can significantly alter the compound's interaction with biological targets, leading to more pronounced effects. This underscores the importance of fine-tuning molecular architecture in drug design.
The 1H-imidazol-4-amine core is particularly interesting due to its ability to form hydrogen bonds and participate in hydrophobic interactions, which are critical for drug-receptor binding. The presence of an amine group at the 4-position further enhances its potential as a pharmacophore, allowing for interactions with both polar and non-polar regions of biological targets. This dual functionality has been exploited in the design of compounds targeting enzymes such as kinases and phosphodiesterases, which play crucial roles in signal transduction pathways.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, facilitating the rational design of novel compounds like 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine. By integrating experimental data with computational models, researchers can identify promising candidates for further investigation more efficiently. This approach has accelerated the discovery process and led to the identification of several lead compounds with significant therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the 5-ethylthiophenylmethyl group followed by functionalization at the imidazole ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high selectivity. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring a cleaner synthetic route.
Biological evaluation of 1-(5-Ethylthiophen)-2-methyl)-1H-imidazole[4]amine has revealed promising activities in preclinical models. Initial studies indicate that this compound exhibits potent effects on targets relevant to inflammation and neurodegeneration. For example, it has shown inhibitory activity against certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with receptors expressed in neural tissues hints at possible applications in treating neurodegenerative disorders.
The development of novel pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. The case of 1-(5-Ethylthiophen)-2-methyl)-1H-imidazole[4]amine exemplifies this principle well. By systematically modifying key pharmacophoric elements, researchers can fine-tune properties such as solubility, bioavailability, and metabolic stability. These efforts are essential for translating promising leads into viable therapeutic agents that meet stringent regulatory requirements.
The future direction of research on this compound will likely focus on optimizing its pharmacological profile through structure-based drug design approaches. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating binding modes and identifying key interactions with biological targets. Additionally, pharmacokinetic studies will be conducted to assess factors such as absorption, distribution, metabolism, excretion (ADME), ensuring that the compound has favorable properties for clinical translation.
In conclusion,1-(5-Ethylthiophen)-2-methyl)-1H-imidazole[4]amine, characterized by its CAS number 2137656–60–9, represents a significant contribution to pharmaceutical chemistry, offering a promising lead for further development in treating various diseases. Its unique structural features—particularly the combination of an ethylthiophene moiety with an imidazolamine core—make it a versatile candidate for medicinal applications, underscoring its potential as a foundation for next-generation therapeutics.
2137656-60-9 (1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine) 関連製品
- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
- 18437-74-6((4-Fluorophenyl)dimethylphosphine oxide)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)